8-Hydroxy-7-quinolinecarboxamide
Description
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
8-hydroxyquinoline-7-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)7-4-3-6-2-1-5-12-8(6)9(7)13/h1-5,13H,(H2,11,14) |
InChI Key |
FOXMISVOVQTSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)N)O)N=C1 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
8-Hydroxy-7-quinolinecarboxamide and its derivatives exhibit a wide range of biological activities, making them valuable in various therapeutic contexts. Key applications include:
- Anticancer Activity : Numerous studies have demonstrated the anticancer potential of 8-hydroxyquinoline derivatives. For instance, compounds have shown efficacy against various cancer cell lines, including lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa). One study reported an IC50 value of 5.6 µM for a specific derivative against A-549 cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The compound exhibits antimicrobial effects against a variety of pathogens. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics .
- Neuroprotective Effects : As an iron chelator, 8-hydroxy-7-quinolinecarboxamide has shown promise in neuroprotection, particularly in conditions associated with oxidative stress and metal ion dysregulation, such as Alzheimer’s disease .
Synthesis and Derivatives
The synthesis of 8-hydroxy-7-quinolinecarboxamide involves several chemical reactions that allow for the introduction of various substituents to enhance its biological activity. Recent advancements in synthetic methodologies have enabled the development of novel derivatives with improved efficacy and reduced toxicity:
| Derivative | Activity | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 5.6 | A-549 |
| Compound B | Antimicrobial | Not specified | Various pathogens |
| Compound C | Neuroprotective | Not specified | Neuronal cells |
Case Studies
Several case studies highlight the therapeutic potential of 8-hydroxy-7-quinolinecarboxamide:
- Breast Cancer Research : A nested case-control study investigated the association between oxidative stress markers related to 8-hydroxyguanine and breast cancer risk, suggesting that oxidative damage is linked to cancer development .
- Antiviral Applications : Research has indicated that 8-hydroxy-7-substituted quinolines possess antiviral properties, making them candidates for further investigation as antiviral agents .
- Clinical Trials : Some derivatives have progressed to clinical trials for their anticancer properties, demonstrating their potential in treating metastatic cancers when combined with standard therapies .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 8 undergoes oxidation to form quinone derivatives. This reaction is facilitated by oxidizing agents such as sodium hypochlorite or chlorine gas under controlled conditions . For example:
Key factors influencing oxidation include temperature (20–55°C) and solvent choice (chloroform) .
Metal Chelation
The compound acts as a bidentate ligand, forming stable complexes with transition metals via its hydroxyl oxygen and pyridinic nitrogen. Reported metal-binding affinities include:
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 12.5 | Anticancer |
| Fe³⁺ | 10.8 | Antimicrobial |
| Zn²⁺ | 9.7 | Enzyme inhibition |
These complexes disrupt metalloenzyme activity, contributing to its biological effects .
Carboxamide Functionalization
The carboxamide group participates in condensation reactions with amines or anilines. For instance, microwave-assisted coupling with substituted anilines yields derivatives with enhanced antiviral activity :
| Reagent | Product | Yield (%) |
|---|---|---|
| 4-Chloroaniline | N-(4-Chlorophenyl)-8-hydroxy-7-quinolinecarboxamide | 79 |
| 2-Nitrobenzaldehyde | Reductive amination adducts | 61–68 |
Hydroxyl Group Protection/Deprotection
The phenolic hydroxyl group is often protected (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during synthesis. Deprotection with tetrabutylammonium fluoride restores the hydroxyl functionality .
Electrophilic Aromatic Substitution
The quinoline ring undergoes regioselective substitution at positions 5 and 7 due to electron-donating effects of the hydroxyl and carboxamide groups. Example reactions include:
| Reaction Type | Reagent | Position | Product |
|---|---|---|---|
| Chlorination | Cl₂/I₂ catalyst | 5,7 | 5,7-Dichloro-8-hydroxy derivative |
| Nitration | HNO₃/H₂SO₄ | 5 | 5-Nitro-8-hydroxyquinolinecarboxamide |
Chlorination proceeds optimally at 25°C in chloroform with iodine catalysis, achieving >90% yield .
Reductive Amination
The aldehyde intermediate (8-hydroxyquinoline-7-carbaldehyde) reacts with primary amines under reducing conditions (NaBH₃CN) to form secondary amines. This method produces derivatives with improved blood-brain barrier permeability :
Enzyme Inhibition Mechanisms
8-Hydroxy-7-quinolinecarboxamide derivatives inhibit matrix metalloproteinases (MMPs) through zinc chelation. Selected IC₅₀ values against MMP subtypes:
| Derivative | MMP-2 (IC₅₀, μM) | MMP-9 (IC₅₀, μM) |
|---|---|---|
| 5-Chloro-substituted | 0.81 | 1.3 |
| 7-Carboxamide | 5.7 | 5.1 |
Lower IC₅₀ values correlate with stronger metal-binding affinity .
This compound’s reactivity profile enables tailored modifications for applications in medicinal chemistry and materials science. Future research should explore its catalytic potential in asymmetric synthesis and photodynamic therapy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of Key Derivatives
Key Observations:
- Antifungal Potency : Pyridine- and benzodioxin-substituted derivatives (e.g., Ex. 17, Ex. 9 in ) show superior antifungal activity compared to halogenated analogs like 4-bromobenzyl derivatives, likely due to improved membrane penetration and target binding .
- Dimeric Structures : Bis-amides (e.g., compounds 8 and 9 in ) exhibit distinct bioactivity profiles, such as photosynthesis inhibition, attributed to their ability to chelate metal ions in photosynthetic enzymes .
- Hybrid Scaffolds: Thiazine-quinoline hybrids (e.g., 8a in ) demonstrate synthetic versatility but require further biological evaluation.
Physicochemical Properties
- Solubility : Derivatives with hydrophilic substituents (e.g., dihydrobenzodioxinyl) exhibit improved aqueous solubility compared to hydrophobic analogs .
- Stability : The hydroxyl group at position 8 enhances metal-chelating capacity, which may influence both biological activity and degradation pathways .
Q & A
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression .
- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) and identify critical quality attributes .
- Quality control : Establish release criteria (e.g., ≥98% purity by HPLC) for intermediate and final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
